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Compound of Interest

Compound Name: Pentachloroacetone

CAS No.: 1768-31-6

Cat. No.: B130051 Get Quote

Executive Summary
Pentachloroacetone (PCA), specifically the 1,1,1,3,3-pentachloro-2-propanone isomer (CAS

1768-31-6), is a critical intermediate in the formation of disinfection byproducts (DBPs) such as

chloroform and haloacetic acids.[1][2] Its analysis via Gas Chromatography-Mass Spectrometry

(GC-MS) presents unique challenges due to its hydrolytic instability and complex isotopic

envelope.[2]

This guide moves beyond standard spectral libraries, offering a mechanistic breakdown of

PCA’s fragmentation, a self-validating extraction protocol, and the diagnostic logic required to

distinguish it from its degradation products.[2]

Part 1: Chemical Identity & Isotopic Physics[2]
The mass spectral signature of PCA is defined by the presence of five chlorine atoms. Unlike

hydrocarbons, where the molecular ion (

) is a single dominant peak, PCA presents a "cluster" spread across multiple m/z channels due
to the natural abundance of

(75.8%) and

(24.2%).
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The Pentachlorinated Cluster ( )
For a molecule with 5 chlorines (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

), the molecular ion cluster spans roughly 10 atomic mass units. While the

is often weak in Electron Ionization (EI) due to rapid alpha-cleavage, recognizing this pattern is
essential for confirmation in softer ionization modes (CI) or when the background is low.

Calculated Isotope Distribution for

:

Nominal Mass: 228 Da (based on

)

Pattern Intensity: The relative heights follow the binomial expansion of

.

Ion Identity m/z
Relative
Abundance (%)

Origin

M 228 100 (Base of cluster)

M+2 230 ~163

M+4 232 ~106

M+6 234 ~34
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Expert Insight: If you observe the M+2 peak significantly higher than the M peak (approx 1.6x),

this confirms the presence of at least 5 chlorines. If the ratio is lower, you are likely looking at a

degradation product like trichloroacetone.

Part 2: Fragmentation Mechanics (EI-MS)
In standard 70 eV Electron Ionization, PCA undergoes rapid fragmentation primarily driven by

alpha-cleavage.[2] The radical cation formed at the carbonyl oxygen triggers the homolytic

fission of the carbon-carbon bonds adjacent to the carbonyl group.

Mechanism 1: Loss of Trichloromethyl Radical ( )
The bond between the carbonyl carbon and the fully chlorinated alpha carbon breaks.

Fragment:

m/z Cluster: 111 (Base), 113, 115

Diagnostic Value: High. This distinguishes PCA from hexachloroacetone (which would yield

m/z 145).

Mechanism 2: Loss of Dichloromethyl Radical ( )
The bond between the carbonyl carbon and the dichlorinated alpha carbon breaks.

Fragment:

m/z Cluster: 145 (Base), 147, 149, 151

Diagnostic Value: Moderate. This ion is also the base peak for hexachloroacetone, so it must

be paired with the m/z 111 fragment for positive ID.

Mechanism 3: Direct Alkyl Ion Formation
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Inductive cleavage leads to the formation of stable alkyl carbenium ions.

Fragment:

m/z Cluster: 117, 119, 121

Fragment:

m/z Cluster: 83, 85, 87[2]

Visualization: Fragmentation Pathway
The following diagram maps the causal relationships between the parent molecule and its

diagnostic ions.

Pentachloroacetone (M+)
m/z 228 (Cluster)

Alpha Cleavage A
(Loss of •CCl3)

Alpha Cleavage B
(Loss of •CHCl2) Inductive Cleavage

[Cl2CH-CO]+
m/z 111, 113, 115

Dominant Pathway

[CCl3-CO]+
m/z 145, 147, 149

[CCl3]+
m/z 117, 119, 121

[CHCl2]+
m/z 83, 85, 87

Click to download full resolution via product page

Caption: Figure 1. EI-MS fragmentation pathways of 1,1,1,3,3-pentachloroacetone showing

primary alpha-cleavage products.

Part 3: Analytical Protocol (Modified EPA 551.1)
PCA is chemically unstable in water at neutral or alkaline pH, rapidly hydrolyzing into

chloroform and dichloroacetic acid.[2] Standard EPA methods for DBPs (like 551.[3]1) must be

strictly controlled for pH to prevent false negatives.[2]
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The Self-Validating Workflow
This protocol incorporates a "Hydrolysis Check" step.[2] If you detect high levels of chloroform

but low PCA in a sample known to contain PCA precursors, your extraction pH was likely too

high.

Reagents:

Extraction Solvent: MTBE (Methyl tert-butyl ether) or Pentane (GC grade).[2]

Preservative: Ammonium Chloride (removes residual free chlorine).

Buffer: Phosphate buffer (pH 4.5 - 5.0). Critical: Do not use bicarbonate buffers.

Internal Standard: Decafluorobiphenyl (surrogate).

Step-by-Step Methodology:

Sample Collection: Collect 40 mL of sample in a VOA vial containing 4 mg of Ammonium

Chloride.

Acidification (Critical): Immediately adjust pH to < 5.0 using 0.1 N Sulfuric Acid or Phosphate

Buffer. Why: PCA half-life decreases exponentially above pH 7.[2]

Salting Out: Add 4g Sodium Sulfate (

) to increase ionic strength and drive organics into the solvent phase.

Extraction: Add 2 mL MTBE. Shake vigorously for 2 minutes.

Phase Separation: Allow phases to settle (approx 5 mins). Transfer the upper organic layer

to a GC vial with a micro-insert.

GC-MS Analysis: Inject 1 µL in splitless mode.

Workflow Diagram
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Quality Control Loop

Aqueous Sample
(Unstable)

Add NH4Cl
(Quench Chlorine)

Acidify to pH < 5
(Prevent Hydrolysis)

LLE with MTBE
+ Na2SO4

GC-MS Injection
(Splitless)

Check for
Chloroform Spike

If PCA Low

Click to download full resolution via product page

Caption: Figure 2. Optimized extraction workflow emphasizing pH control to preserve

Pentachloroacetone integrity.

Part 4: Data Interpretation & Reference Table
When analyzing the spectrum, use the following table to confirm identity. Note that retention

time matching with a pure standard is required for regulatory compliance, but these spectral

peaks provide structural confirmation.[2]
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m/z (Cluster Start) Ion Composition
Relative
Abundance
(Approx)

Notes

83

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

40-60%
Common to many

DBPs; non-specific.

111 100% (Base Peak)

Key Identifier.

Distinguishes from

Hexachloroacetone.

117 80-90%
Very common in

chlorinated solvents.

145 20-40%

Confirms the

trichloromethyl ketone

moiety.

228 < 5%

Molecular ion.[4] Look

for the M+2 (230)

peak to verify Cl5

count.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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